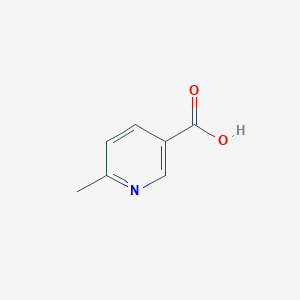

6-Methylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOKQIPOABEQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185978 | |

| Record name | 6-Methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3222-47-7 | |

| Record name | 6-Methylnicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003222477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3222-47-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylnicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLNICOTINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3J3BUD68C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylnicotinic Acid for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Methylnicotinic acid (CAS Number: 3222-47-7), a key intermediate in the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug Etoricoxib.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its fundamental chemical and physical characteristics.

Core Physicochemical Data

This compound, also known by its IUPAC name 6-methylpyridine-3-carboxylic acid, is a white to light yellow crystalline powder.[1][3] A summary of its key physicochemical properties is presented in Table 1. While some experimental values are well-established, others are currently based on estimations and predictions and should be considered with appropriate scientific caution.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-methylpyridine-3-carboxylic acid | [4] |

| Synonyms | 6-Methylpyridine-3-carboxylic acid, 2-Methyl-5-pyridinecarboxylic acid | [5] |

| CAS Number | 3222-47-7 | [6] |

| Molecular Formula | C₇H₇NO₂ | [4] |

| Molecular Weight | 137.14 g/mol | [4] |

| Melting Point | 210-213 °C (lit.) | [1] |

| Boiling Point | 251.96°C (rough estimate) | [1] |

| pKa | 2.37 ± 0.10 (Predicted) | [1] |

| logP | 1.088 (Calculated) | [7] |

| Water Solubility | Sparingly soluble in water | [1] |

| log₁₀WS (mol/L) | -1.77 (Calculated) | [7] |

| Appearance | White to light yellow to light orange powder/crystals | [1] |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is paramount in drug discovery and development. The following sections detail the standard experimental methodologies for elucidating the key parameters of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Potentiometric titration is a highly accurate and widely used method for its determination.

Methodology:

-

Preparation of the Analyte Solution: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or acetonitrile (B52724) to ensure solubility. The concentration is usually in the range of 1-10 mM.

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the analyte solution using a precision burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate at each step.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve. For diprotic or polyprotic acids, multiple inflection points may be observed.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key indicator of its membrane permeability and interaction with biological targets. The shake-flask method is the traditional and most reliable method for its experimental determination.

Methodology:

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A measured volume of the prepared sample solution is added to a flask containing a measured volume of the other phase.

-

Equilibration: The flask is securely sealed and agitated (e.g., on a mechanical shaker) at a constant temperature for a sufficient period (often 24 hours) to allow for complete partitioning equilibrium to be reached.

-

Phase Separation: After equilibration, the mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

Concentration Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility by the Equilibrium Solubility Method

Water solubility is a fundamental property that affects a compound's dissolution rate and bioavailability. The equilibrium solubility method is a standard approach to determine the thermodynamic solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved states is achieved.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid any temperature changes during this step that could affect the solubility.

-

Concentration Analysis: The concentration of this compound in the clear, saturated aqueous solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Solubility Determination: The measured concentration represents the aqueous solubility of the compound at the specified temperature.

Visualizing Experimental Workflows

To further aid researchers, the following diagram illustrates a typical workflow for the determination of the octanol-water partition coefficient (logP) using the shake-flask method.

Caption: Workflow for logP determination via the shake-flask method.

UV/Vis Absorption Spectrum

This technical guide serves as a foundational resource for researchers working with this compound. For critical applications, it is recommended that the predicted values for boiling point, pKa, and logP be experimentally verified.

References

- 1. This compound | 3222-47-7 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. indiamart.com [indiamart.com]

- 4. This compound | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 6-METHYLPYRIDINE-3-CARBOXYLIC ACID | CAS 3222-47-7 [matrix-fine-chemicals.com]

- 7. This compound (CAS 3222-47-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of 6-Methylnicotinic Acid: A Technical Guide

Introduction

6-Methylnicotinic acid, a derivative of niacin, serves as a significant building block in organic synthesis and is an important intermediate in the production of pharmaceuticals.[1] A thorough understanding of its structural and chemical properties is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide also outlines the fundamental experimental protocols for obtaining such data, offering a valuable resource for researchers and scientists.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various spectral databases and provides key insights into the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

Note: While the existence of a ¹H NMR spectrum for this compound is confirmed[2][3], specific peak assignments with chemical shifts, multiplicities, and integrations were not available in the provided search results. Researchers should refer to spectral databases such as those from Sigma-Aldrich for detailed spectra.

¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| Data not explicitly available in search results |

Note: The availability of a ¹³C NMR spectrum is indicated in databases like PubChem[3], but specific chemical shift values were not found in the search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid)[4] |

| ~3000 | Medium | C-H stretch (aromatic and methyl) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | C=C stretch (aromatic ring) |

| ~1450 | Medium | C-H bend (methyl) |

Note: The specific peak values are characteristic absorptions for the functional groups present in this compound. The exact peak positions can be found by referencing the IR spectra available from sources like the NIST WebBook and ChemicalBook.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[8]

| m/z | Relative Intensity | Assignment |

| 137 | 100% | [M]⁺ (Molecular Ion)[2][3][6] |

| 119 | High | [M-H₂O]⁺ |

| 92 | High | [M-COOH]⁺[3] |

| 91 | Medium | [M-COOH-H]⁺[3] |

Note: The molecular weight of this compound is 137.14 g/mol .[3][6] The fragmentation pattern is consistent with the loss of water and the carboxylic acid group.

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[9] The choice of solvent is crucial to avoid interfering signals.[9]

-

Reference Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.[9]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument consists of a powerful superconducting magnet, a radiofrequency (RF) pulse generator, and a detector.[10]

-

Data Acquisition: The sample is irradiated with short pulses of RF energy, causing the atomic nuclei to resonate.[10][11] The emitted signals are detected and recorded. For ¹³C NMR, a larger number of scans may be required due to the low natural abundance of the ¹³C isotope.[12]

-

Data Processing: The raw data is converted into a spectrum using a Fourier transform.[11] The resulting spectrum is then phased, baseline-corrected, and integrated to obtain the final presentable data.

IR Spectroscopy Protocol

-

Sample Preparation (Solid): For solid samples like this compound, the thin solid film method is commonly used.[13] A small amount of the solid is dissolved in a volatile solvent (e.g., methylene (B1212753) chloride).[13] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[13] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.

-

Instrument Setup: The sample holder with the prepared salt plate or KBr pellet is placed in the sample compartment of the FT-IR spectrometer.

-

Data Acquisition: A beam of infrared radiation is passed through the sample. The instrument measures the frequencies at which the sample absorbs the radiation.[14]

-

Data Processing: The data is processed by the instrument's software to generate a spectrum of absorbance or transmittance versus wavenumber.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile organic solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.[15] This solution is then further diluted.[15]

-

Ionization: The sample is introduced into the ion source of the mass spectrometer, where it is vaporized and ionized.[16] A common method for organic molecules is electron ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion.[16][17]

-

Mass Analysis: The generated ions are accelerated and passed through a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[8][16]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[16]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | 3222-47-7 [chemicalbook.com]

- 2. This compound(3222-47-7) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. community.wvu.edu [community.wvu.edu]

- 5. amherst.edu [amherst.edu]

- 6. This compound [webbook.nist.gov]

- 7. This compound(3222-47-7) IR Spectrum [m.chemicalbook.com]

- 8. fiveable.me [fiveable.me]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

The Biological Activity of 6-Methylnicotinic Acid: A Review of Limited Current Knowledge

For Immediate Release

Shanghai, China – December 11, 2025 – An in-depth review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological activities of 6-methylnicotinic acid. While this compound is a recognized intermediate in the synthesis of prominent pharmaceuticals, dedicated research into its intrinsic pharmacological effects and mechanisms of action appears to be limited. This whitepaper aims to summarize the current, albeit sparse, information available and highlight areas for future investigation for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, a derivative of nicotinic acid (Vitamin B3), is primarily documented as a key building block in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib.[1][2] Its chemical structure and properties are well-characterized, but its own biological profile remains largely unexplored in the public domain.

Current State of Research on Biological Activity

Despite extensive searches of scientific databases, there is a notable absence of quantitative data regarding the biological activity of this compound itself. Studies detailing its interactions with specific biological targets, such as receptors or enzymes, along with corresponding quantitative metrics like IC50, Ki, or EC50 values, were not found in the available literature. Consequently, the creation of detailed data tables for comparative analysis is not feasible at this time.

While direct evidence is lacking for this compound, research into its parent compound, nicotinic acid, and its methyl ester, methyl 6-methylnicotinate (B8608588), may offer some preliminary, albeit speculative, insights into potential areas of interest.

Insights from Nicotinic Acid (Parent Compound)

Nicotinic acid is well-known for its pharmacological effects, particularly in the treatment of dyslipidemia. Its mechanisms of action include:

-

Cardiovascular Effects: Nicotinic acid is known to cause vasodilation, a factor that contributes to the common side effect of flushing.[3][4][5] This effect is mediated, in part, by the activation of the G protein-coupled receptor GPR109A.[6][7]

-

Anti-Inflammatory Effects: Nicotinic acid has demonstrated anti-inflammatory properties, which are also mediated by the GPR109A receptor and involve the modulation of inflammatory pathways such as NF-κB.[6][8]

Insights from Methyl 6-Methylnicotinate (Methyl Ester)

The methyl ester of this compound, methyl 6-methylnicotinate, has been investigated for certain biological activities:

-

Enzyme Inhibition: There are reports suggesting that methyl 6-methylnicotinate may act as an inhibitor of D-amino acid oxidase (DAAO) and D-aspartate oxidase. However, specific quantitative data on the inhibitory potency of this compound for these enzymes is not available.

-

Vasodilatory Effects: Similar to other nicotinic acid derivatives, methyl 6-methylnicotinate is reported to have vasodilatory properties.

It is crucial to emphasize that the biological activities of nicotinic acid and methyl 6-methylnicotinate cannot be directly extrapolated to this compound. The presence of the methyl group on the pyridine (B92270) ring and the difference between a carboxylic acid and its ester can significantly alter the pharmacological profile of a compound.

Signaling Pathways

Due to the lack of research on the specific biological targets of this compound, no signaling pathways have been elucidated for this compound. Any discussion of potential pathways would be purely speculative at this stage.

Experimental Protocols

The absence of published studies on the biological activity of this compound means there are no specific, validated experimental protocols to report. For researchers interested in investigating this compound, established assays for related activities could be adapted. For example, to test for potential D-amino acid oxidase inhibition, one could utilize a spectrophotometric assay that measures the production of the corresponding α-keto acid.

Workflow for a Hypothetical D-Amino Acid Oxidase Inhibition Assay:

Caption: Hypothetical workflow for a D-amino acid oxidase inhibition assay.

Conclusion and Future Directions

The current body of scientific literature does not provide sufficient data to construct a detailed technical guide on the core biological activity of this compound. Its primary role is established as a synthetic intermediate. The biological activities of its parent compound and methyl ester suggest potential avenues for investigation, including cardiovascular, anti-inflammatory, and enzyme-inhibitory effects.

Future research should focus on:

-

In vitro screening: Testing this compound against a panel of receptors and enzymes, particularly those known to interact with nicotinic acid and its derivatives.

-

Quantitative analysis: Determining key pharmacological parameters such as binding affinities and inhibitory constants.

-

Mechanism of action studies: Elucidating the signaling pathways involved in any observed biological effects.

Such foundational research is necessary to move this compound from a mere chemical intermediate to a compound with a well-defined biological and pharmacological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. [Cardiovascular changes caused by nicotinic acid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Meta-analysis of the effect of nicotinic acid alone or in combination on cardiovascular events and atherosclerosis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Effects of high-dose modified-release nicotinic acid on atherosclerosis and vascular function: a randomized, placebo-controlled, magnetic resonance imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular identification of high and low affinity receptors for nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 6-Methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The primary mechanism of action for 6-Methylnicotinic acid has not been definitively elucidated in publicly available research. This guide is based on the well-established mechanism of its parent compound, nicotinic acid (niacin), which is presumed to be the principal mode of action for this compound due to structural similarity. A potential secondary mechanism involving D-amino acid oxidase inhibition is also discussed based on limited findings.

Primary Presumed Mechanism: G Protein-Coupled Receptor 109A (GPR109A) Agonism

This compound is structurally analogous to nicotinic acid, a known agonist of the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A.[1][2] This receptor is a Gi protein-coupled receptor (GPCR) predominantly expressed on the surface of adipocytes and various immune cells, such as monocytes, macrophages, and neutrophils.[3][4][5] The activation of GPR109A by nicotinic acid is responsible for its well-documented anti-lipolytic and anti-inflammatory effects.[4][6][7]

Signaling Pathway

The binding of an agonist like nicotinic acid to GPR109A initiates a cascade of intracellular events:

-

Receptor Activation: The agonist binds to the GPR109A receptor. Structure-activity relationship studies emphasize the necessity of a carboxylic acid moiety for activation.[8]

-

Gi Protein Coupling: The activated receptor couples to an inhibitory G protein (Gαi).[2][3]

-

Adenylyl Cyclase Inhibition: The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[9]

-

Downstream Cellular Effects: The reduction in cAMP levels mediates the primary pharmacological effects.

Pharmacological Effects

-

Anti-Lipolytic Effect: In adipocytes, the decrease in cAMP reduces the activity of Protein Kinase A (PKA), which in turn decreases the phosphorylation and activation of hormone-sensitive lipase (HSL). This results in the inhibition of triglyceride hydrolysis (lipolysis), leading to a reduction in the release of free fatty acids into the circulation.[3][10] This is the primary mechanism behind the lipid-lowering effects of nicotinic acid.

-

Anti-Inflammatory Effect: In immune cells like macrophages, GPR109A activation inhibits the nuclear factor-κB (NF-κB) signaling pathway.[11][12] This leads to a decreased production and secretion of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6).[11][13] This effect is independent of prostaglandin (B15479496) pathways and contributes to the potential anti-atherogenic properties of GPR109A agonists.[11]

Potential Secondary Mechanism: D-Amino Acid Oxidase (DAAO) Inhibition

Limited evidence suggests that pyridine (B92270) carboxylic acid derivatives can act as inhibitors of D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[14]

-

Enzyme Action: DAAO is responsible for metabolizing D-amino acids, such as D-serine, which is a crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[15][16]

-

Inhibition: By acting as a competitive inhibitor, this compound could potentially modulate the levels of D-amino acids, thereby indirectly affecting neurotransmission.[14] However, the potency and physiological relevance of this inhibition are not well-characterized.

Data Presentation

As no quantitative data for this compound's activity on GPR109A is available, the following table summarizes data for known GPR109A agonists to provide context for potency and selectivity.

| Compound | Receptor | Agonist Activity (EC₅₀ / Kᵢ) | Cell Type / Assay |

| Nicotinic Acid | GPR109A | ~0.1 - 1 µM (EC₅₀) | cAMP inhibition, various cell lines |

| Acipimox | GPR109A | ~10 µM (EC₅₀) | cAMP inhibition |

| Acifran | GPR109A | ~20 nM (Kᵢ) | Radioligand binding |

| β-Hydroxybutyrate | GPR109A | ~700 µM (EC₅₀) | cAMP inhibition |

| Monomethyl Fumarate | GPR109A | ~10 µM (EC₅₀) | Calcium mobilization |

Data compiled from multiple sources for illustrative purposes.[1][17] EC₅₀ and Kᵢ values can vary based on the specific assay conditions.

Experimental Protocols

GPR109A Activation Assay (cAMP Measurement)

This protocol is designed to determine if a test compound, such as this compound, is an agonist of GPR109A by measuring its effect on intracellular cAMP levels.

Objective: To quantify the inhibition of forskolin-stimulated cAMP production in cells expressing GPR109A.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human GPR109A.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA.

-

Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).

-

Forskolin (B1673556) solution.

-

Test compound (this compound) stock solution.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

Procedure:

-

Cell Plating: Seed GPR109A-expressing cells into a 96-well or 384-well plate at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in Stimulation Buffer.

-

Assay: a. Remove growth medium from cells and wash once with Assay Buffer. b. Add the test compound dilutions to the respective wells. c. Add a constant concentration of forskolin (e.g., 5 µM) to all wells (except negative control) to stimulate adenylyl cyclase. d. Incubate the plate at room temperature for 30 minutes.

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol uses a spectrophotometric method to measure the inhibition of DAAO activity.

Objective: To determine the inhibitory constant (Kᵢ) of this compound on DAAO.

Materials:

-

Purified DAAO enzyme.

-

Assay Buffer: 100 mM Sodium Pyrophosphate, pH 8.3.

-

Substrate: D-Alanine solution.

-

Chromogenic Peroxidase Substrate System: Horseradish peroxidase (HRP) and o-dianisidine.

-

Test compound (this compound) stock solution.

-

96-well UV-transparent plate.

-

Spectrophotometer (plate reader).

Procedure:

-

Reagent Preparation: Prepare solutions of D-Alanine and this compound at various concentrations in Assay Buffer.

-

Assay Mixture: In each well of the plate, combine: a. DAAO enzyme at a fixed concentration. b. The chromogenic system (HRP and o-dianisidine). c. Varying concentrations of the inhibitor (this compound).

-

Initiate Reaction: Add varying concentrations of the substrate (D-Alanine) to each well to start the reaction. DAAO will produce H₂O₂, which is used by HRP to oxidize o-dianisidine, causing a color change.

-

Measurement: Immediately begin monitoring the change in absorbance at 440 nm over time using the spectrophotometer.

-

Data Analysis: a. Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration. b. Create a Lineweaver-Burk or Michaelis-Menten plot for each inhibitor concentration. c. Analyze the plots to determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the Kᵢ value.

Conclusion

While direct experimental evidence is pending, the mechanism of action for this compound is strongly presumed to mirror that of nicotinic acid, primarily acting as an agonist at the GPR109A receptor. This interaction triggers Gi-mediated signaling, leading to reduced intracellular cAMP and subsequent anti-lipolytic and anti-inflammatory effects. A secondary, less characterized mechanism may involve the inhibition of D-amino acid oxidase. Further research employing the experimental protocols outlined herein is necessary to definitively confirm these mechanisms and quantify the specific activity of this compound.

References

- 1. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]

- 2. Structural insights into the human niacin receptor HCA2-Gi signalling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Insights into the Activation Mechanism of HCA1, HCA2, and HCA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. content-assets.jci.org [content-assets.jci.org]

- 11. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of HCA2 (GPR109A) in regulating macrophage function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 17. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 6-Methylnicotinic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 6-methylnicotinic acid in various solvents, designed for researchers, scientists, and professionals in drug development. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and presents visual workflows to aid in understanding the methodologies.

Introduction

This compound, a derivative of nicotinic acid (Vitamin B3), is a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility in different solvents is a critical physicochemical property that influences its behavior in various stages of drug development, including formulation, purification, and bioavailability. Understanding its solubility profile is paramount for efficient process design and the development of effective drug delivery systems.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been characterized in a limited number of solvents. The available data, both quantitative and qualitative, are summarized in the table below. It is important to note that quantitative data across a wide range of solvents and temperatures is not extensively available in the public domain.

| Solvent | Solvent Type | Temperature (°C) | Solubility | Data Type | Source |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not Specified | 100 mg/mL | Quantitative | --INVALID-LINK--[1] |

| Water | Polar Protic | Not Specified | -1.77 (log10WS in mol/L) | Quantitative (Calculated) | --INVALID-LINK--[2] |

| Water | Polar Protic | Not Specified | Sparingly soluble | Qualitative | --INVALID-LINK--[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not Specified | Slightly soluble | Qualitative | --INVALID-LINK--[3] |

| Methanol | Polar Protic | Not Specified | Slightly soluble | Qualitative | --INVALID-LINK--[3] |

Note: The quantitative value for DMSO was obtained with the use of sonication to facilitate dissolution. The hygroscopic nature of DMSO may also influence solubility.[1]

Experimental Protocol: Equilibrium Solubility Determination by the Gravimetric Method

The following is a detailed protocol for determining the equilibrium solubility of this compound in a given solvent using the gravimetric method. This method is a reliable and fundamental technique for establishing the saturated solubility of a compound at a specific temperature.

3.1. Materials

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes

-

Drying oven

-

Desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the vial to stand in the thermostatic bath for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the supernatant into a pre-weighed evaporation dish. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Record the exact weight of the evaporation dish containing the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80 °C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

3.3. Data Calculation

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in solubility determination.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Key factors and methods related to solubility determination.

Conclusion

This technical guide consolidates the currently available solubility data for this compound and provides a robust, adaptable protocol for its experimental determination. The limited availability of extensive quantitative data highlights an area for further research. Accurate and comprehensive solubility data is essential for the efficient development of new pharmaceuticals, and the methodologies outlined herein provide a solid foundation for obtaining such critical information. For drug development professionals, a thorough understanding of the solubility of this compound will aid in making informed decisions throughout the development lifecycle.

References

A Technical Deep Dive into the Quantum Chemical Profile of 6-Methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural, vibrational, and electronic properties of 6-Methylnicotinic acid, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib. Through the lens of quantum chemical calculations, specifically Density Functional Theory (DFT), this document elucidates the molecule's fundamental characteristics, offering insights valuable for drug design and materials science.

Computational Methodology: The DFT Approach

The theoretical investigation of this compound's properties has been predominantly carried out using Density Functional Theory (DFT), a robust computational method for studying the electronic structure of many-body systems.

Experimental Protocol: The equilibrium geometry and harmonic frequencies of this compound were determined and analyzed at the DFT level. The calculations were performed using the Gaussian 09 software package. A popular hybrid functional, B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed. The 6-311+G(d,p) basis set was utilized for these computations. To ensure the optimized geometry corresponds to a true local minimum on the potential energy surface, vibrational frequency calculations were performed, confirming the absence of imaginary frequencies. As DFT methods tend to overestimate vibrational frequencies, a uniform scaling factor of 0.9679 was applied to the calculated wavenumbers for better agreement with experimental data.

Structural and Vibrational Properties

The molecular structure of this compound has been optimized to determine its most stable conformation. The calculations reveal that the molecule's skeleton is not perfectly planar. Specifically, the methyl group deviates from the plane of the heterocyclic ring. The optimized geometric parameters show good agreement with experimental X-ray diffraction (XRD) data.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C=O | 1.208 | - |

| C-O | 1.359 | - |

| O-H | 0.969 | - |

| C(5)-C(13) | 1.504 | - |

| C(4)-C(17) | 1.482 | - |

| O1-C4-C17 | - | 112.7 |

| O1-C4-O3 | - | 122.1 |

| O3-C4-C17 | - | 125.2 |

| H6-C5-C13-N16 | - | 58.8 |

| H7-C5-C13-N16 | - | -58.5 |

Data sourced from Srivastava et al. (2012).

Vibrational analysis is crucial for confirming the stability of the optimized structure and for interpreting experimental infrared (IR) and Raman spectra. A good agreement between the calculated and experimental vibrational modes has been observed.

Electronic Properties and Chemical Reactivity

The electronic properties of a molecule are key to understanding its reactivity, stability, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.[1] The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity.[1][2] A smaller energy gap suggests higher reactivity.

The calculated frontier orbital energy gap for this compound is 5.4352 eV (0.19974 a.u.), which indicates it is a relatively soft and polarizable molecule.

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -0.27643 a.u. |

| LUMO Energy | -0.07669 a.u. |

| HOMO-LUMO Energy Gap (ΔE) | 0.19974 a.u. (5.4352 eV) |

| Mean Polarizability <α> | 95.953 a.u. |

| Total Hyperpolarizability (β) | 1363.6 a.u. |

Data sourced from Srivastava et al. (2012).

The MESP map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MESP of this compound reveals three primary electron-rich regions, indicated by red color, around the two oxygen atoms of the carboxylic group and the nitrogen atom of the pyridine (B92270) ring. Conversely, the hydrogen atoms are characterized by a positive potential (blue regions), making them susceptible to nucleophilic attack.

Molecular Docking Insights

While specific molecular docking studies for this compound itself were not detailed in the provided search context, the broader class of nicotinic acid derivatives has been investigated for their biological activity through such methods.[3][4] Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This is crucial in drug development for understanding how a ligand might interact with a protein target. For instance, derivatives of nicotinic acid have been docked with enzymes like Escherichia coli Nitroreductase, revealing key hydrogen bond interactions with amino acid residues.[3] These studies highlight the potential of the nicotinic acid scaffold in designing new therapeutic agents.

Conclusion

Quantum chemical calculations, particularly using DFT, provide a powerful framework for understanding the molecular properties of this compound. The theoretical data on its geometry, vibrational frequencies, and electronic characteristics are in good agreement with experimental findings and offer a detailed picture of its stability and reactivity. The insights gained from HOMO-LUMO analysis and MESP maps are particularly valuable for predicting its behavior in chemical reactions and its potential for forming intermolecular interactions, which is fundamental knowledge for its application in pharmaceutical synthesis and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. wuxibiology.com [wuxibiology.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents - PMC [pmc.ncbi.nlm.nih.gov]

6-Methylnicotinic Acid: A Versatile Pyridine-Based Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylnicotinic acid, a substituted pyridine (B92270) carboxylic acid, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural features, combining a reactive carboxylic acid handle with a methylated pyridine core, make it an attractive starting material for the construction of a diverse array of complex molecules, particularly in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties and Synthesis

This compound is a white to light yellow crystalline solid with a melting point of approximately 210-213 °C.[1][2] It is sparingly soluble in water but shows better solubility in organic solvents like DMSO and methanol.[1]

Table 1: Physicochemical Properties of this compound [1][3]

| Property | Value |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Melting Point | 210-213 °C |

| Appearance | White to light yellow powder/crystals |

| Solubility | Sparingly soluble in water |

The synthesis of this compound is most commonly achieved through the selective oxidation of 2-methyl-5-alkylpyridines.[4][5] A widely employed method involves the oxidation of 2-methyl-5-ethylpyridine using strong oxidizing agents like nitric acid or potassium permanganate.[4][5]

Experimental Protocol: Synthesis of this compound via Nitric Acid Oxidation[4]

This protocol describes the selective oxidation of 2-methyl-5-ethylpyridine to this compound.

Materials:

-

2-Methyl-5-ethylpyridine

-

Nitric acid (70-100%)

-

Alkaline material (e.g., NaOH)

-

Solvent for extraction (e.g., ether)

-

Copper sulfate (B86663) solution

Procedure:

-

In a pressure reaction vessel, charge 2-methyl-5-ethylpyridine and nitric acid (6 to 15 moles of HNO₃ per mole of pyridine).

-

Heat the reaction mixture to a temperature range of 250 to 325 °F under superatmospheric pressure to maintain the reactants in the liquid phase.

-

Maintain the reaction for 10 to 60 minutes.

-

After cooling, adjust the pH of the reaction mixture to about 2 with an alkaline material to precipitate most of the 2,5-pyridinedicarboxylic acid byproduct, which is then removed by filtration.

-

Make the solution strongly alkaline (pH about 10) to convert unreacted pyridine to its free base, which is then extracted with a suitable solvent like ether.

-

Adjust the pH of the aqueous layer to about 6 and add a water-soluble copper salt (e.g., copper sulfate) to precipitate copper 6-methylnicotinate (B8608588).

-

The free this compound is then obtained from its copper salt by methods known in the art.

Key Reactions and Transformations

The synthetic utility of this compound stems from the reactivity of both its carboxylic acid group and the pyridine ring. These functionalities allow for a wide range of chemical transformations, making it a valuable scaffold for introducing molecular diversity.

Esterification

The carboxylic acid group of this compound can be readily esterified to produce its corresponding esters, which are key intermediates in many synthetic routes. The most common ester is methyl 6-methylnicotinate.

Table 2: Comparison of Esterification Methods for this compound [6]

| Method | Reagents & Catalyst | Reaction Conditions | Reported Yield |

| Fischer Esterification | Methanol, Sulfuric Acid (H₂SO₄) | Reflux, 17 hours | 75% |

| Fischer Esterification | Methanol saturated with HCl gas | Reflux, 1 hour | Not specified |

| Peptide Coupling Agents | Methanol, EDCI, DMAP | Room temperature to reflux | 88% (for a similar substrate) |

| Dimethyl Sulfate | Dimethyl Sulfate (DMS), Base (e.g., NaHCO₃) | Elevated temperature (e.g., 90°C) | High (General method) |

Experimental Protocol: Fischer Esterification of this compound[7]

This protocol details the synthesis of methyl 6-methylnicotinate using Fischer esterification.

Materials:

-

This compound (40 g, 290 mmol)

-

Methanol (0.75 L)

-

Concentrated Sulfuric Acid (40 mL)

-

Saturated aqueous NaHCO₃ solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 6-methylpyridine-3-carboxylic acid in methanol, slowly add concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for 17 hours.

-

Upon completion (monitored by TLC), concentrate the mixture to dryness under reduced pressure.

-

Adjust the pH of the residue to 7 with ice-cold saturated aqueous NaHCO₃ and solid NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 500 mL).

-

Combine the organic layers, wash with saturated brine, dry with anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield methyl 6-methylnicotinate as an off-white solid (33 g, 75% yield).[7]

-

¹H NMR (CDCl₃): δ 9.06 (s, 1H), 8.13 (dd, 1H, J = 2, 8Hz), 7.20 (d, 1H, J = 8Hz), 3.89 (s, 3H), 2.58 (s, 3H).[7]

-

LCMS: m/z = 152.4 [M + H]⁺.[7]

Amide Bond Formation

The carboxylic acid functionality of this compound can be readily converted to amides through coupling with various amines. This reaction is fundamental in the synthesis of many biologically active molecules, including kinase inhibitors. Standard peptide coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) are commonly employed.[8]

Experimental Protocol: General Amide Coupling using HATU[8]

This protocol provides a general procedure for the amidation of a carboxylic acid with an amine using HATU as the coupling agent.

Materials:

-

Carboxylic acid (e.g., this compound)

-

Amine

-

HATU

-

Base (e.g., DIPEA)

-

Solvent (e.g., DMF)

Procedure:

-

Dissolve the carboxylic acid in DMF.

-

Add the amine to the solution.

-

Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Suzuki Coupling

The pyridine ring of this compound derivatives can be functionalized via palladium-catalyzed cross-coupling reactions. For these reactions to occur, the pyridine ring typically needs to be activated with a leaving group, such as a halide. For instance, a bromo-substituted derivative of 6-methylnicotinate can undergo Suzuki coupling with various boronic acids to form C-C bonds.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N, C-O, or C-S bonds.[9] For example, a chloro-substituted nicotinic acid derivative can be condensed with anilines to form 2-anilinonicotinic acids, which are precursors to various biologically active compounds.[10]

Experimental Protocol: Ullmann Condensation of 2-Chloronicotinic Acid with an Aniline[10]

This protocol describes an improved Ullmann condensation method.

Materials:

-

2-Chloronicotinic acid

-

Substituted aniline (B41778)

-

Copper powder (catalyst)

-

Potassium carbonate (base)

-

Xylene (solvent)

Procedure:

-

A mixture of 2-chloronicotinic acid (10 mmol), the substituted aniline (20 mmol), potassium carbonate (10 mmol), and copper powder (0.2 g) in xylene (150 mL) is refluxed for 4 hours.

-

After cooling, the precipitate is filtered, washed with xylene, and then dissolved in water.

-

The aqueous solution is acidified with acetic acid to precipitate the product.

-

The product is filtered, washed with water, and recrystallized from ethanol.

Applications in the Synthesis of Bioactive Molecules

This compound and its derivatives are pivotal intermediates in the synthesis of a variety of pharmaceuticals and other bioactive compounds.

Etoricoxib: A COX-2 Inhibitor

One of the most prominent applications of this compound is in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain.[11] In the synthesis of Etoricoxib, methyl 6-methylnicotinate serves as a key building block.[11]

6-Methylnicotine: A Nicotinic Acetylcholine (B1216132) Receptor Modulator

6-Methylnicotine, a derivative synthesized from this compound, is investigated for its potential as a modulator of nicotinic acetylcholine receptors (nAChRs).[4][12] These receptors are implicated in a variety of neurological processes, and their modulation is a target for treating conditions like Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction.[13]

Experimental Protocol: Synthesis of 6-Methylnicotine Intermediate[12]

This protocol outlines the initial steps in a synthetic route towards 6-methylnicotine.

Materials:

-

Methyl 6-methylnicotinate (1 g, 6.6 mmol)

-

γ-Butyrolactone (800 mg, 9.3 mmol)

-

Sodium hydride (NaH, 240 mg, 9.9 mmol)

-

N,N-Dimethylformamide (DMF, 150 mL)

-

Dilute HCl

-

Concentrated HCl

-

1,4-Dioxane

-

50% NaOH solution

Procedure:

-

Ester Condensation: Dissolve γ-butyrolactone in DMF, cool to 0°C, and add NaH in batches. After 30 minutes, add methyl 6-methylnicotinate and allow the reaction to proceed at room temperature for 5 hours to obtain compound I.

-

Ring Opening: To compound I, add a small amount of 5w% dilute HCl, followed by concentrated HCl and 1,4-dioxane. Heat to 95°C for 5 hours. After cooling, adjust the pH to 9 with 50% NaOH solution under an ice bath. Extract the product to obtain compound II.

Kinase Inhibitors

The 6-methylnicotinamide (B127979) scaffold is a privileged structure in the design of kinase inhibitors.[12] The pyridine nitrogen and the amide group can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. By modifying the substituents on the pyridine ring and the amide nitrogen, libraries of compounds can be synthesized and screened for inhibitory activity against various kinases.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Derivatives of this compound, such as 6-methylnicotine, are expected to act as agonists at nicotinic acetylcholine receptors (nAChRs). The activation of these ligand-gated ion channels leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in the depolarization of the postsynaptic membrane and the propagation of a nerve impulse. This signaling cascade is crucial in various physiological processes in the central and peripheral nervous systems.[11][14]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ready availability and the diverse reactivity of its functional groups have established it as a key starting material for the synthesis of a wide range of important molecules, from blockbuster drugs like Etoricoxib to novel modulators of crucial biological targets. The experimental protocols and synthetic strategies outlined in this guide highlight the broad utility of this compound and provide a solid foundation for its application in contemporary research and development in the chemical and pharmaceutical industries. As the demand for novel and complex molecular architectures continues to grow, the importance of such versatile building blocks is set to increase even further.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406) [hmdb.ca]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2993904A - Preparation of this compound - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. growingscience.com [growingscience.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 14. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Degradation of 6-Methylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylnicotinic acid, a key intermediate in the synthesis of various pharmaceuticals, exhibits notable thermal stability. This technical guide provides a comprehensive overview of the thermal properties and degradation behavior of this compound, drawing from available data and analysis of structurally related compounds. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding and managing the thermal characteristics of this compound during manufacturing, processing, and storage. This guide summarizes thermal analysis data, outlines relevant experimental protocols, and proposes a logical degradation pathway.

Introduction

This compound (6-MNA), also known as 6-methylpyridine-3-carboxylic acid, is a pyridine (B92270) derivative with significant applications in the pharmaceutical industry. Its thermal stability is a critical parameter that influences its synthesis, purification, formulation, and the overall stability of the final drug product. Understanding the thermal behavior and degradation pathways of 6-MNA is essential for ensuring product quality, safety, and efficacy. This guide consolidates the available thermal analysis data and provides insights into its degradation under thermal stress.

Thermal Stability Analysis

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability of chemical compounds.

Summary of Thermal Properties

The available data indicates that this compound is a thermally stable compound up to its melting point.

| Property | Value | Reference |

| Melting Point | 210-213 °C | [1] |

| Decomposition Onset | Stable up to 213 °C | [2] |

Thermogravimetric Analysis (TGA)

While specific TGA thermograms for this compound are not widely available in the reviewed literature, a study reports that crystals of 6-MNA are stable up to 213°C based on thermogravimetric and differential thermal analysis.[2] For the parent compound, nicotinic acid, TGA reveals a multi-stage process involving sublimation, melting, and evaporation, with minor decomposition occurring at temperatures above 245°C.[3] It is plausible that this compound exhibits a similar pattern of mass loss upon heating, beginning with sublimation near its melting point, followed by decomposition at higher temperatures.

Differential Scanning Calorimetry (DSC)

DSC analysis confirms the melting point of this compound to be in the range of 210-213°C.[1] The DSC thermogram would be expected to show a sharp endothermic peak in this temperature range, corresponding to the melting transition. For nicotinic acid, DSC studies have identified a solid-solid phase transition prior to melting.[3] Whether this compound undergoes similar polymorphic transitions requires further specific investigation.

Thermal Degradation Pathway

The precise thermal degradation pathway of this compound has not been explicitly elucidated in the available literature. However, based on the known degradation of nicotinic acid and other pyridine derivatives, a logical pathway can be proposed. The primary degradation mechanism at elevated temperatures is likely to be decarboxylation.

Upon heating, particularly in the presence of catalysts or at temperatures significantly above its melting point, this compound is expected to undergo decarboxylation to yield 2-picoline (2-methylpyridine) and carbon dioxide. Further degradation at higher temperatures would lead to the fragmentation of the pyridine ring, producing various smaller molecules, including oxides of nitrogen (NOx), carbon monoxide (CO), and other volatile organic compounds.

Caption: Proposed thermal degradation pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not explicitly available. However, the following are general methodologies for TGA and DSC analysis of organic compounds, which are applicable to 6-MNA.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines a general procedure for determining the thermal stability and decomposition profile of a solid organic compound.

Caption: A typical workflow for Thermogravimetric Analysis (TGA).

Key Parameters to Record:

-

Sample mass: Typically 5-10 mg.[4]

-

Heating rate: A common rate is 10 °C/min.[2]

-

Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a controlled flow rate.[4]

-

Temperature range: From ambient to a temperature sufficient to ensure complete decomposition (e.g., 600 °C).

Differential Scanning Calorimetry (DSC) Protocol

This protocol provides a general method for determining the melting point and other thermal transitions of a solid organic compound.

Caption: A typical workflow for Differential Scanning Calorimetry (DSC).

Key Parameters to Record:

-

Sample mass: Typically 2-5 mg.

-

Heating rate: A common rate is 10 °C/min.[5]

-

Atmosphere: Inert (e.g., Nitrogen) at a controlled flow rate.[5]

-

Pans: Aluminum pans are commonly used for routine analysis.[5]

-

Temperature range: To encompass the melting point and any other expected transitions.

Conclusion

This compound is a thermally stable compound, with a melting point around 210-213 °C and is stable up to this temperature. While detailed studies on its thermal degradation are limited, it is reasonable to infer that decarboxylation is the primary degradation mechanism at elevated temperatures, leading to the formation of 2-picoline and carbon dioxide, followed by further fragmentation at higher temperatures. For precise characterization, further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) are recommended to definitively identify the degradation products and elucidate the complete degradation pathway. The general experimental protocols provided in this guide can serve as a starting point for such investigations.

References

6-Methylnicotinic Acid Coordination Complexes: A Technical Guide for Materials Science Innovation

An in-depth exploration of the synthesis, structure, and functional properties of 6-methylnicotinic acid-based coordination complexes, offering insights for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound, a derivative of niacin (vitamin B3), has emerged as a versatile ligand in the field of coordination chemistry and materials science. Its unique electronic and structural characteristics, arising from the pyridine (B92270) ring and the carboxylate group, allow it to form a diverse array of coordination complexes with various metal ions. These complexes exhibit a wide range of interesting properties, including tunable luminescence, intriguing magnetic behaviors, and potential catalytic activity, making them highly attractive for applications in areas such as luminescent materials, magnetic devices, and pharmaceuticals. This technical guide provides a comprehensive overview of the core aspects of this compound coordination complexes, with a focus on their synthesis, structural characterization, and functional properties relevant to materials science.

Synthesis of this compound and its Coordination Complexes

The synthesis of this compound typically involves the selective oxidation of 2-methyl-5-alkylpyridine.[1][2] One common method utilizes nitric acid as the oxidizing agent under elevated temperatures and pressures.[1][2] The reaction time and temperature are crucial parameters that influence the yield and purity of the final product.[1]

Coordination complexes of this compound are generally synthesized through solvothermal or hydrothermal methods, where the ligand and a corresponding metal salt are dissolved in a suitable solvent and heated in a sealed vessel.[3] The choice of solvent, temperature, reaction time, and the molar ratio of ligand to metal can significantly impact the dimensionality and crystal structure of the resulting coordination polymer.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on the nitric acid oxidation of 2-methyl-5-alkylpyridine.[1][2]

Materials:

-

2-methyl-5-alkylpyridine

-

Nitric acid (70-100% concentration)

-

Deionized water

-

Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

In a high-pressure reactor, charge the 2-methyl-5-alkylpyridine and nitric acid. The molar ratio of nitric acid to the pyridine derivative should be between 6 and 15.[1]

-

Seal the reactor and heat the mixture to a temperature range of 250 to 325°F (approximately 121 to 163°C).[1]

-

Maintain the reaction for a period of 10 to 60 minutes.[1] The optimal time will depend on the specific substrate and reaction temperature.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

Recover the crude this compound from the reaction mixture. This may involve filtration and washing with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound crystals.

Protocol 2: Hydrothermal Synthesis of a 3D Transition Metal Coordination Polymer

This protocol provides a general method for the synthesis of a coordination polymer using a 3d transition metal salt and this compound.

Materials:

-

This compound

-

A transition metal salt (e.g., MnCl₂, Co(NO₃)₂, Ni(NO₃)₂, Cu(NO₃)₂)

-

Deionized water or a mixed solvent system (e.g., water/methanol)

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Dissolve this compound and the transition metal salt in the chosen solvent in a glass beaker. The molar ratio of ligand to metal can be varied to optimize crystal growth.

-

Stir the solution at room temperature for a designated period to ensure homogeneity.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in an oven.

-

Heat the autoclave to a specific temperature (typically between 100 and 180°C) and maintain it for a period of 24 to 72 hours.

-

After the reaction, allow the oven to cool slowly to room temperature.

-

Collect the resulting crystals by filtration, wash them with the mother liquor and then with a volatile solvent like ethanol.

-

Dry the crystals in air.

Structural Diversity of this compound Coordination Complexes

The coordination of this compound to metal centers can result in a remarkable diversity of structures, ranging from discrete 0D molecules to 1D chains, 2D layers, and complex 3D frameworks.[4] The connectivity and dimensionality of these structures are dictated by the coordination preferences of the metal ion and the versatile coordination modes of the this compound ligand.

Crystallographic Data

The crystal structures of this compound and its coordination complexes have been extensively studied using single-crystal X-ray diffraction. A summary of the crystallographic data for the free ligand is presented below.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |

| This compound | C₇H₇NO₂ | Monoclinic | P2₁ | 3.8788(8) | 13.634(3) | 6.1094(12) | 90 | 90.51(3) | 90 | 323.07(12) | [5] |

In the solid state, this compound molecules are nearly planar and exhibit π-π stacking interactions between the pyridine rings of neighboring molecules.[5] The crystal structure is further stabilized by intermolecular O-H···N and C-H···O hydrogen bonds.[5]

Functional Properties and Applications in Materials Science

The coordination complexes of this compound showcase a range of functional properties that are of significant interest in materials science. These properties are intrinsically linked to the nature of the metal ion and the overall structure of the coordination assembly.

Luminescent Properties

Lanthanide coordination polymers based on this compound derivatives have demonstrated promising luminescent properties.[6] The organic ligand can act as an antenna, absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits at its characteristic wavelengths. This process, known as the "antenna effect," can lead to intense emissions in both the visible and near-infrared (NIR) regions.[6]

For instance, a dysprosium(III) complex has been shown to emit nearly white light with a quantum yield of 6.2%.[7] Furthermore, doping this complex with europium and yttrium ions can lead to a purer white emission and an improved quantum yield of up to 15.8%.[7] Erbium(III) complexes of this compound have been observed to display characteristic lanthanide-centered bands in the NIR region, even at room temperature.[6]

| Lanthanide Ion | Excitation (nm) | Emission (nm) | Quantum Yield (%) | Color | Reference |

| Dy(III) | ~325 | Broadband (visible) | 6.2 | Near White | [7] |

| Dy/Eu/Y | ~325 | Broadband (visible) | 15.8 | White | [7] |

| Er(III) | Ligand-based | NIR | Not specified | - | [6] |

| Sm(III) | ~325 | Visible | Not specified | Orange-Red | [7] |

| Nd(III) | Ligand-based | NIR | Not specified | - | [7] |

| Yb(III) | Ligand-based | NIR | Not specified | - | [7] |

| Tm(III) | Ligand-based | NIR | Not specified | - | [7] |

Magnetic Properties

Coordination complexes of this compound with 3d transition metals exhibit a range of magnetic behaviors, from simple paramagnetism to more complex magnetic exchange interactions.[4] The magnetic properties are highly dependent on the electronic configuration of the metal ion, its coordination geometry, and the bridging modes of the ligand that mediate magnetic coupling between metal centers.

For example, a cobalt(II) complex with 6-methyl-2-oxonicotinate has been shown to exhibit field-induced slow magnetic relaxation, a characteristic of single-molecule magnets, with an effective energy barrier of 16.2 cm⁻¹.[4] Copper(II) complexes, on the other hand, have been found to display ferromagnetic exchange interactions.[4]

| Metal Ion | Complex Formula (Simplified) | Magnetic Behavior | Key Parameters | Reference |

| Mn(II) | {[MnNa(μ₃-6m2onic)₂(μ-6m2onic)(MeOH)]·H₂O·MeOH}ₙ | Paramagnetic | - | [4] |

| Co(II) | {--INVALID-LINK--₂}ₙ | Field-induced SMM | Ueff = 16.2 cm⁻¹ | [4] |

| Ni(II) | {--INVALID-LINK--₂}ₙ | Paramagnetic | - | [4] |

| Cu(II) | {[Cu(μ-6m2onic)₂]·6H₂O}ₙ | Ferromagnetic exchange | - | [4] |

Thermal Properties